molecular formula C13H18ClNO2 B1460437 Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride CAS No. 27594-60-1

Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride

Cat. No.: B1460437
CAS No.: 27594-60-1
M. Wt: 255.74 g/mol
InChI Key: KFXVCIDFAVIORN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Synonyms

The compound is systematically named methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride under IUPAC guidelines. Its structure comprises a pyrrolidine ring (a five-membered cyclic secondary amine) attached to a phenyl-substituted acetate ester backbone, with a hydrochloride counterion. Key synonyms include:

  • 1-Pyrrolidineacetic acid, α-phenyl-, methyl ester, hydrochloride
  • Methyl α-phenyl-1-pyrrolidineacetate hydrochloride
  • CAS 27594-60-1 (hydrochloride salt) and CAS 100609-39-0 (free base).

The nomenclature follows standard ester and amine salt conventions: the parent chain is the acetate group, with substituents (phenyl and pyrrolidinyl) at the α-carbon. The hydrochloride designation reflects protonation of the pyrrolidine nitrogen.

Molecular Architecture: Crystalline Structure and Conformational Analysis

The molecular formula is C₁₃H₁₈ClNO₂ , with a molar mass of 255.74 g/mol . X-ray crystallography of analogous pyrrolidine-containing compounds reveals monoclinic crystal systems (space group P2₁/c) with unit cell parameters consistent with dense packing of aromatic and aliphatic moieties. Key structural features include:

  • A pyrrolidine ring in an envelope conformation, with the nitrogen atom slightly pyramidalized (bond angles ≈ 108°).
  • A phenyl group and ester moiety occupying equatorial positions relative to the pyrrolidine ring, minimizing steric hindrance.
  • Intermolecular hydrogen bonding between the protonated pyrrolidinium nitrogen (N–H⁺) and chloride ions (Cl⁻), stabilizing the crystal lattice.

Table 1: Crystallographic Data for Analogous Pyrrolidine Salts

Compound Space Group Unit Cell Parameters (Å, °) Reference
4-MPHP hydrochloride P2₁/c a = 7.85, b = 13.44, c = 18.21, β = 93.7
α-PiHP hydrochloride P2₁/c a = 7.84, b = 13.46, c = 18.30, β = 93.6

Protonation State and Salt Formation Mechanisms

The hydrochloride salt forms via acid-base reaction between the free base (methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate) and hydrochloric acid. Key steps include:

  • Protonation : The lone electron pair on the pyrrolidine nitrogen attacks a proton from HCl, forming a pyrrolidinium cation (N–H⁺).
  • Ion Pairing : The chloride anion (Cl⁻) stabilizes the cationic nitrogen via electrostatic interactions.
  • Crystallization : The ion pair assembles into a monoclinic lattice, driven by van der Waals forces and hydrogen bonding.

The protonation state is confirmed by:

  • ¹H NMR : Downfield shift of the pyrrolidine N–H signal (δ ≈ 10–12 ppm).
  • IR Spectroscopy : Stretching vibrations for N⁺–H (2500–3000 cm⁻¹) and Cl⁻ (600–800 cm⁻¹).

Comparative Structural Analysis with Pyrrolidine-containing Analogues

Structural analogs exhibit variations in substituents and ring systems, altering physicochemical properties:

Table 2: Structural Comparison with Pyrrolidine Derivatives

Compound Molecular Formula Key Structural Differences Reference
Methyl 2-phenyl-2-(piperidin-1-yl)acetate C₁₄H₁₉NO₂ Piperidine (6-membered ring) vs. pyrrolidine
4-MPHP hydrochloride C₁₇H₂₆ClNO Hexanone backbone vs. acetate ester
α-PiHP hydrochloride C₁₆H₂₄ClNO Pentanone backbone with branched methyl

Key Observations :

  • Ring Size : Piperidine analogs (6-membered) exhibit reduced steric strain but lower basicity compared to pyrrolidine (5-membered).
  • Backbone Flexibility : Ester-containing derivatives (e.g., methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate) show greater conformational freedom than ketone-based analogs (e.g., 4-MPHP).
  • Crystallinity : Hydrochloride salts consistently form monoclinic systems, whereas free bases often adopt orthorhombic or triclinic arrangements.

Properties

IUPAC Name

methyl 2-phenyl-2-pyrrolidin-1-ylacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2.ClH/c1-16-13(15)12(14-9-5-6-10-14)11-7-3-2-4-8-11;/h2-4,7-8,12H,5-6,9-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFXVCIDFAVIORN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)N2CCCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001342461
Record name Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001342461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27594-60-1
Record name Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027594601
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001342461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL 2-PHENYL-2-(PYRROLIDIN-1-YL)ACETATE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TE48W7J3CK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride generally proceeds via nucleophilic substitution reactions involving α-halo esters and pyrrolidine, followed by esterification and salt formation.

Key steps include:

  • Formation of α-bromo or α-halo ketones/esters: An α-bromoketone or α-bromoester intermediate is prepared, typically by bromination of the corresponding ketone or ester precursor.
  • Nucleophilic substitution with pyrrolidine: Pyrrolidine is added to the α-bromo intermediate in an aprotic solvent such as diethyl ether or ethanol, often at low temperature (ice bath) to control reactivity. The reaction mixture is stirred at room temperature for extended periods (1–24 hours) to ensure completion.
  • Work-up and purification: The reaction mixture is partitioned between aqueous and organic layers, followed by acid-base extraction to isolate the pyrrolidinyl-substituted ester. The hydrochloride salt is obtained by treatment with ethereal hydrogen chloride, precipitating the product which is then recrystallized for purity.

This method is adapted from procedures used for related pyrrolidinyl ketones and esters, as described in the preparation of 1-aryl-2-pyrrolidin-1-yl-pentan-1-ones, which share mechanistic similarities.

Solvent Systems and Reaction Medium

The choice of solvent and reaction conditions critically influences the yield and purity of the final compound. Common solvents include:

Solvent Role Notes
Diethyl ether Reaction medium for substitution Low temperature control, good for extraction
Ethanol Alternative solvent for substitution Suitable for esterification and recrystallization
Dimethylformamide (DMF) Polar aprotic solvent for related pyrrolidine syntheses Used at elevated temperatures under nitrogen atmosphere
Methanol Esterification solvent Acid-catalyzed ester formation

Detailed Preparation Procedure Example

Stepwise preparation based on α-bromoester substitution:

  • Preparation of α-bromoester intermediate: Dissolve the α-bromoester (10 mmol) in diethyl ether (10 mL), cool in an ice bath.
  • Addition of pyrrolidine: Add pyrrolidine (22 mmol) all at once; the mixture turns orange, and oil separates.
  • Reaction time: Stir at room temperature for 1–24 hours.
  • Partitioning: Separate organic layer; wash aqueous layer with diethyl ether.
  • Acid-base extraction: Extract organic layer with 1 M aqueous HCl, then basify aqueous layer to pH 8–9 with Na2CO3 or NaOH and re-extract with diethyl ether.
  • Drying and filtration: Dry organic extracts over MgSO4; filter.
  • Salt formation: Treat filtrate with 2 M ethereal HCl until precipitation ceases.
  • Isolation: Collect solids by filtration; recrystallize from ethanol/diethyl ether mixture to obtain pure hydrochloride salt.

Preparation of Stock Solutions and Formulations

For experimental and in vivo applications, this compound is prepared as stock solutions with precise molarity calculations. A typical preparation involves dissolving the compound in dimethyl sulfoxide (DMSO) to create a master stock solution, followed by dilution with co-solvents such as PEG300, Tween 80, or corn oil to achieve clear formulations suitable for biological assays.

Amount of Compound (mg) Volume for 1 mM (mL) Volume for 5 mM (mL) Volume for 10 mM (mL)
1 3.9108 0.7822 0.3911
5 19.5542 3.9108 1.9554
10 39.1083 7.8217 3.9108

Note: The solution must be clear at each step before adding the next solvent, using vortexing, ultrasound, or gentle heating to aid dissolution.

Reaction Conditions and Optimization Notes

  • Temperature: Reactions are commonly conducted between 0 °C (ice bath) and room temperature for substitution steps; esterification may require reflux conditions.
  • Atmosphere: Nitrogen atmosphere is preferred for sensitive steps to prevent oxidation and moisture interference.
  • Reaction time: Typically ranges from several hours to overnight (10–48 hours) depending on scale and solvent system.
  • Purification: Recrystallization from ethanol/ether mixtures enhances purity; drying under vacuum is standard.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Solvent(s) Temperature Time Outcome
α-Bromoester formation Bromination of precursor Various (e.g., CHCl3) Ambient Variable α-Bromoester intermediate
Nucleophilic substitution Pyrrolidine addition Diethyl ether or ethanol 0 °C to RT 1–24 h Pyrrolidinyl-substituted ester
Acid-base extraction Aqueous HCl, Na2CO3 or NaOH basification Water, diethyl ether RT Minutes to h Purified free base
Hydrochloride salt formation Treatment with ethereal HCl Ether RT Until precipitation Hydrochloride salt
Esterification Methanol, acid catalyst Methanol Reflux Several hours Methyl ester
Stock solution preparation Dissolution in DMSO, dilution with co-solvents DMSO, PEG300, Tween 80, corn oil RT Minutes Clear stock solutions

Research Findings and Notes on Preparation

  • The substitution reaction with pyrrolidine is highly efficient and yields the desired pyrrolidinyl ester in high purity after recrystallization.
  • The hydrochloride salt form improves compound stability and solubility, which is critical for biological applications.
  • The use of co-solvents and careful stepwise addition ensures clarity and homogeneity of in vivo formulations.
  • Industrial scale-up likely involves continuous flow synthesis and automated solvent addition to maintain reproducibility and safety.
  • Analytical characterization (NMR, melting point, elemental analysis) confirms the identity and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Produces alcohols.

    Substitution: Produces substituted esters or amides.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride is structurally similar to known stimulants, making it a candidate for research into psychoactive substances. Its properties are investigated for potential therapeutic effects, particularly in neuropharmacology .

2. Analytical Chemistry

  • This compound serves as a reference standard in forensic studies due to its structural similarities to other stimulants. It is utilized in the development of analytical methods for detecting synthetic cathinones, which are often associated with recreational drug use .

3. Biological Activity

  • Research indicates that M2P2P may interact with various biological pathways, including:
    • Neuronal Signaling : Potential effects on neurotransmitter systems.
    • Cell Cycle Regulation : Investigated for its role in apoptosis and cell proliferation .
    • Immunology : Explored for its implications in inflammation and immune responses .

Case Studies and Research Findings

Several studies have explored the biological activity and potential therapeutic applications of M2P2P:

  • Neuropharmacological Studies : Research has shown that compounds similar to M2P2P can modulate dopaminergic activity, which may have implications for treating disorders such as ADHD or depression .
  • Forensic Applications : Analytical methods have been developed using M2P2P as a standard to detect synthetic cathinones in biological samples, aiding law enforcement in drug-related investigations .
  • Synthetic Pathways : Various synthetic routes have been documented for producing M2P2P, highlighting its versatility in organic synthesis. These methods include modifications of existing compounds to enhance desired properties or reduce side effects.

Mechanism of Action

its structural similarity to stimulant compounds suggests that it may interact with neurotransmitter systems in the brain, potentially affecting dopamine and norepinephrine pathways. Further research is needed to elucidate its precise molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analogues and Their Properties

Compound Name Heterocycle Ester Group CAS Number Key Applications/Notes Source
Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate HCl Pyrrolidine (5-membered) Methyl 27594-60-1 Research/forensic reference standard
Ethylphenidate Hydrochloride Piperidine (6-membered) Ethyl 19716-79-1 Impurity in methylphenidate formulations
Ethyl 2-phenyl-2-(piperidin-2-yl)acetate Piperidine (6-membered) Ethyl - Synthetic intermediate
Methyl 2-(4,4-difluoropyrrolidin-2-yl)acetate HCl Difluoropyrrolidine Methyl - Experimental compound (supplier data)
(Z)-Ethyl 3-(pyrrolidin-1-yl)but-2-enoate Pyrrolidine Ethyl 54716-02-8 Structural isomer with unsaturated chain

Impact of Structural Differences

  • Heterocyclic Ring Size: Pyrrolidine (5-membered) in the target compound confers higher ring strain and basicity compared to piperidine (6-membered) in ethylphenidate. This difference influences receptor binding affinity and metabolic stability. Piperidine derivatives are more prevalent in pharmaceuticals (e.g., methylphenidate) due to enhanced conformational flexibility .
  • Ester Group :

    • Methyl esters (target compound) are generally less lipophilic than ethyl esters (e.g., ethylphenidate), leading to faster hydrolysis in vivo and shorter half-lives .
  • Stereochemistry and Substituents: Unsaturated analogs like (Z)-ethyl 3-(pyrrolidin-1-yl)but-2-enoate introduce rigidity, which may reduce bioavailability compared to the saturated backbone of the target compound .

Research Findings and Pharmacological Relevance

  • However, its pyrrolidine moiety may reduce efficacy compared to piperidine-based stimulants .
  • Synthetic Challenges : Synthesis routes for pyrrolidine derivatives often require harsh conditions (e.g., prolonged reflux with sulfuric acid), similar to piperidine analogs .

Biological Activity

Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride (commonly referred to as M2P2P) is a synthetic compound recognized for its structural similarities to stimulant drugs. This article provides a detailed overview of its biological activity, mechanisms of action, and potential applications based on diverse research findings.

  • Molecular Formula : C13H18ClNO2
  • Molecular Weight : 255.74 g/mol
  • CAS Number : 27594-60-1

This compound features a pyrrolidine ring and an ester functional group, contributing to its unique chemical and biological properties. Its structural configuration allows it to interact with neurotransmitter systems, particularly those involving norepinephrine and dopamine.

Target of Action

This compound primarily targets:

  • Norepinephrine Transporter (NET)
  • Dopamine Transporter (DAT)

Mode of Action

This compound acts as a norepinephrine-dopamine reuptake inhibitor , which leads to increased levels of these neurotransmitters in the synaptic cleft. This mechanism can enhance neuronal excitability and influence various brain functions such as mood, reward, attention, and cognition.

Biochemical Pathways

By inhibiting the reuptake of norepinephrine and dopamine, M2P2P affects several biochemical pathways:

  • Modulation of synaptic plasticity
  • Alteration in intracellular signaling cascades
  • Potential implications for mood disorders and cognitive functions .

In Vitro Studies

Research indicates that M2P2P exhibits stimulant properties similar to other known psychoactive substances. It has been utilized in various studies to evaluate its effects on neuronal cells. For instance:

  • Increased dopamine and norepinephrine levels were observed in neuronal cultures treated with M2P2P, suggesting its potential role in enhancing synaptic transmission .

Case Studies and Research Findings

  • Stimulant Properties : Studies have shown that compounds structurally similar to M2P2P can lead to compulsive redosing, addiction, anxiety, and psychosis. This highlights the need for caution in its use .
  • Analytical Applications : M2P2P is frequently used as an analytical reference standard in forensic applications due to its structural resemblance to illicit stimulants. It aids in identifying unknown substances in toxicological analyses .
  • Potential Therapeutic Uses : While not fully validated for medical applications, ongoing research explores its implications in drug development for conditions related to dopamine dysregulation, such as ADHD and depression .

Pharmacokinetics

The pharmacokinetic profile of M2P2P suggests:

  • Absorption : Likely absorbed through the gastrointestinal tract upon oral administration.
  • Distribution : Distributed throughout the body with potential accumulation in the brain.
  • Metabolism : Primarily metabolized in the liver.
  • Excretion : Excreted via urine .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Characteristics
Methyl 3-pyrrolidinopropionateContains a pyrrolidine ringExhibits different biological activities
N-MethylpyrrolidineSimple pyrrolidine without ester groupPrimarily used as a solvent or reagent
Methyl phenylacetateLacks the pyrrolidine componentCommonly used as a flavoring agent

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride, and how can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions between pyrrolidine derivatives and phenylacetic acid esters. Optimization includes adjusting reaction temperature (e.g., 60–80°C), solvent selection (polar aprotic solvents like DMF), and catalysts (e.g., triethylamine). Post-synthesis purification via recrystallization or column chromatography is critical to remove unreacted intermediates. Impurity profiling using HPLC or LC-MS can identify side products like unreacted pyrrolidine or ester hydrolysis byproducts .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Purity : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) to quantify impurities (<2% threshold). Reference standards (e.g., USP-grade) are recommended for calibration .
  • Structural Confirmation : Employ 1H^1H- and 13C^{13}C-NMR to verify the pyrrolidine ring, methyl ester, and phenyl group integration. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (expected m/z for C13H17NO2HCl\text{C}_{13}\text{H}_{17}\text{NO}_2\cdot\text{HCl}: 255.7) .

Q. What are the optimal storage conditions to maintain stability?

  • Methodological Answer : Store as a crystalline solid at -20°C in airtight, light-resistant containers. Stability studies indicate ≥5-year integrity under these conditions. Avoid moisture exposure (hygroscopicity noted in analogs) by using desiccants. For aqueous solutions, freeze at -80°C and use within 1 year .

Advanced Research Questions

Q. How can researchers resolve discrepancies in pharmacological activity data between this compound and methylphenidate derivatives?

  • Methodological Answer : Conduct comparative structure-activity relationship (SAR) studies using radioligand binding assays (e.g., dopamine/norepinephrine transporters). Differences in activity may arise from the pyrrolidine ring’s conformational flexibility vs. methylphenidate’s piperidine ring. Molecular dynamics simulations can model receptor interactions .

Q. What strategies are recommended for identifying and quantifying trace impurities?

  • Methodological Answer : Use hyphenated techniques like LC-MS/MS with electrospray ionization (ESI) in positive ion mode. For quantification, prepare impurity reference standards (e.g., ethylphenidate hydrochloride) and validate methods per ICH Q2(R1) guidelines. Limit detection thresholds to ≤0.1% .

Q. How can computational modeling predict binding affinity to neuronal receptors?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of dopamine transporters (PDB: 4XP4). Validate predictions with in vitro competitive binding assays. Adjust force fields to account for protonation states under physiological pH .

Q. What experimental approaches determine the crystal structure?

  • Methodological Answer : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å). Refinement via SHELXL (included in the SHELX suite) resolves hydrogen bonding and chloride ion coordination. Crystallographic data (e.g., space group, unit cell parameters) should be deposited in the Cambridge Structural Database .

Q. How to design metabolic stability studies in biological matrices?

  • Methodological Answer : Incubate the compound with liver microsomes (human/rat) at 37°C. Use LC-MS/MS to track degradation products (e.g., ester hydrolysis to carboxylic acid). Calculate half-life (t1/2t_{1/2}) and intrinsic clearance (Clint_\text{int}) to predict hepatic extraction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.